molecular formula C8H8ClNO2 B1590674 Methyl 6-chloro-5-methylpyridine-3-carboxylate CAS No. 65169-42-8

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Cat. No. B1590674
CAS RN: 65169-42-8
M. Wt: 185.61 g/mol
InChI Key: VCMFHHZWOQVDEZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methylpyridine-3-carboxylate (M6CMC) is a synthetic compound that has been studied for its potential applications in scientific research. M6CMC is a derivative of pyridine, an aromatic heterocyclic organic compound, and can be synthesized by a variety of methods. It has been used in a range of applications, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a model compound to study organic reactions.

Scientific Research Applications

Electrocatalytic Carboxylation

One application involves the electrocatalytic carboxylation of amino-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, showcasing a green chemistry approach to utilizing CO2 as a raw material in organic synthesis (Feng et al., 2010).

Efficient Synthesis of Antagonists

Another study describes the efficient synthesis of a compound acting as a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, emphasizing the role of Methyl 6-chloro-5-methylpyridine-3-carboxylate in developing neurological disorder treatments (Hirokawa et al., 2000).

Imidazopyridine Scaffold Synthesis

Research also highlights the synthesis of imidazo[1,2-a]pyridines, important scaffolds in medicinal chemistry due to their applications across various branches of chemistry, including drug development (Bagdi et al., 2015).

Ligand Development for Lanthanide Complexes

The development of ligands based on bipyridine-carboxylic acid for lanthanide complexation, useful in luminescence imaging, is another significant application. These complexes are suited for protein labeling and could enhance imaging techniques in biological research (Charbonnière et al., 2001).

Magnetic and Structural Properties

The study of magnetic and structural properties in nickel(II) carboxylate chemistry using Methyl 6-chloro-5-methylpyridine-3-carboxylate derivatives provides insights into the construction of magnetic materials and the understanding of magnetic interactions at a molecular level (Escuer et al., 2011).

Practical Synthesis of Key Intermediates

An effective synthesis route for key intermediates of pharmaceutical compounds showcases the importance of Methyl 6-chloro-5-methylpyridine-3-carboxylate in streamlining the production of medically relevant molecules (Horikawa et al., 2001).

Bioanalytical Applications

The development of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging demonstrates the application in bioanalytical chemistry, contributing to more accurate and sensitive detection methods in research and diagnostics (Weibel et al., 2004)

Hydroxytrichloropicolinic Acids

Research on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids provides insights into the structural aspects of pyridine derivatives, contributing to the understanding of their chemical behavior and potential applications in developing new materials or chemical processes (Waddell et al., 2011).

Regiocontrolled Cycloadditions

The use of Methyl 6-chloro-5-methylpyridine-3-carboxylate in regiocontrolled cycloadditions demonstrates its utility in organic synthesis, particularly in constructing complex pyridine rings efficiently, which is vital for developing new pharmaceuticals and materials (Danheiser et al., 2003).

Moisture Stability of Metal-Organic Frameworks

Incorporating hydrophobic groups like methyl adjacent to coordinating nitrogen atoms in a carboxylate-based bridging MOF structure enhances moisture stability, indicating the potential of Methyl 6-chloro-5-methylpyridine-3-carboxylate derivatives in creating more durable and functional MOFs (Ma et al., 2011).

properties

IUPAC Name

methyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFHHZWOQVDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496638
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-methylpyridine-3-carboxylate

CAS RN

65169-42-8
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-5-methylpyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (400 mg, 1.597 mmol), tetrakis(triphenylphosphine)palladium (0) (185 mg, 0.160 mmol), and K2CO3 (331 mg, 2.395 mmol) in dioxane (5 ml), trimethylboroxin (0.446 ml, 3.19 mmol) was added under argon. The reaction mixture was heated at 110° C. for 5 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 176 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and DCM as eluent afforded 76 mg of desired compound and 84 mg of methyl 6-chloro-5-methyl-3-pyridinecarboxylate as by-product.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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